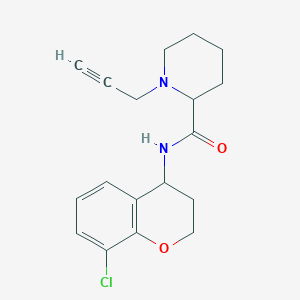

![molecular formula C9H7N3O2S2 B2616804 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile CAS No. 899977-19-6](/img/structure/B2616804.png)

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

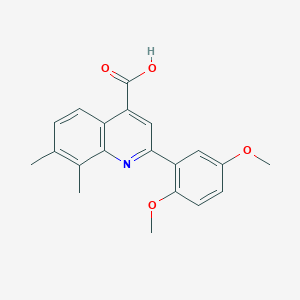

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile, commonly known as DBTAT-CN, is a heterocyclic organic compound that has a benzothiadiazine-thione core with an acetonitrile group attached to it. The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .

Synthesis Analysis

In a study, the carbonyl group in the quinazolinone core was replaced with a sulfonyl group, designing a series of novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as PI3Kδ inhibitors . After the reduction of the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide, the resulting 2-aminobenzenesulfonamides were reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis

The molecular weight of this compound is 253.29. The benzothiadiazine-thione core has various functional groups attached to it, which are responsible for its activity .Chemical Reactions Analysis

The introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generated the most potent analogues with the IC50 values of 217 to 266 nM, respectively . These 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives exhibited much decreased PI3Kδ inhibitory potency, but maintained the high selectivity over other PI3K isoforms .Physical and Chemical Properties Analysis

The molecular weight of this compound is 253.29. It is a heterocyclic organic compound that has a benzothiadiazine-thione core with an acetonitrile group attached to it.Wissenschaftliche Forschungsanwendungen

Redox Behavior and Electrochemistry

Research by Sherman, Lambert, and Pilgram (1974) on the redox behavior of similar compounds in acetonitrile solutions highlighted their reversible reduction in a one-electron step to radical anions. This property suggests potential applications in developing electrochemical sensors or redox-active materials (Sherman et al., 1974).

Chemical Transformations

Belen'kaya et al. (1988) demonstrated that 4-substituted benzo-2,1,3-thiadiazoles undergo chemical transformations under specific conditions to form chloro and dioxo derivatives. Such reactions are critical for synthesizing complex heterocyclic compounds, which could have applications in pharmaceuticals and agrochemicals (Belen'kaya et al., 1988).

Synthetic Methodologies

Moriarty et al. (1992) outlined a one-pot synthesis approach for 2-amino- or 2-(arylamino) thiazoles, showcasing the versatility of similar compounds in facilitating the synthesis of heterocyclic compounds. Such methodologies are fundamental in drug discovery and development, providing efficient routes to bioactive molecules (Moriarty et al., 1992).

Antimicrobial Applications

A study by Sah et al. (2014) on the synthesis of formazans from a related thiadiazole derivative highlighted moderate antimicrobial activity against pathogenic bacteria and fungi. This suggests potential applications of such compounds in developing new antimicrobial agents (Sah et al., 2014).

Toxicological Evaluation

Arthur et al. (2015) conducted a toxicological evaluation of structurally related flavors with modifying properties, indicating the importance of such compounds in food and beverage applications. Their research provides a foundation for assessing the safety of novel compounds in consumer products (Arthur et al., 2015).

Wirkmechanismus

Target of Action

The primary targets of 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile are ATP-sensitive potassium channels and AMPA receptors . These targets play a crucial role in regulating cellular functions such as insulin release and neuronal signaling .

Mode of Action

This compound interacts with its targets by opening ATP-sensitive potassium channels . This action results in the inhibition of insulin release . Additionally, it modulates AMPA receptors, which are involved in fast synaptic transmission in the central nervous system .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Its interaction with ATP-sensitive potassium channels influences the insulin signaling pathway . By modulating AMPA receptors, it impacts the glutamatergic signaling pathway, which plays a key role in synaptic plasticity, a cellular mechanism for learning and memory .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of insulin release, which could have implications for the treatment of conditions like diabetes . Its modulation of AMPA receptors could influence neuronal signaling and synaptic plasticity .

Zukünftige Richtungen

The study of structural–activity relationships may well receive a boost with the advent of computerized molecular graphics . The main area of interest is in the search for antihypertensives . The introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generated the most potent analogues with the IC50 values of 217 to 266 nM, respectively . These 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives exhibited much decreased PI3Kδ inhibitory potency, but maintained the high selectivity over other PI3K isoforms .

Eigenschaften

IUPAC Name |

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S2/c10-5-6-15-9-11-7-3-1-2-4-8(7)16(13,14)12-9/h1-4H,6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSIDIYHASZLPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-methylbenzyl)oxy]pyridin-2-amine](/img/structure/B2616722.png)

![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2616724.png)

![4,11,13-trimethyl-N-(3-methylphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2616730.png)

![2-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2616732.png)

![3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2616733.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2616738.png)

![3-(2-ethoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2616741.png)

![2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2616742.png)